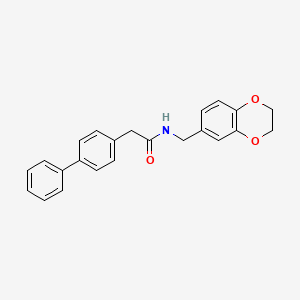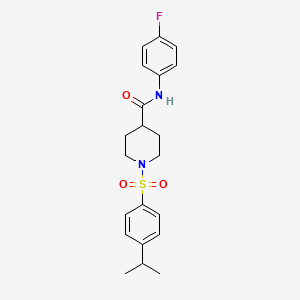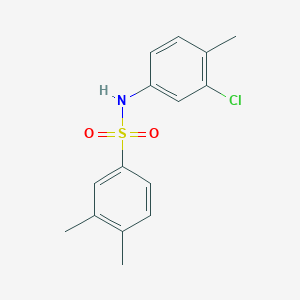
2-fluoro-N-(4-methyl-2-oxochromen-7-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-(4-methyl-2-oxochromen-7-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as drug discovery, medicinal chemistry, and chemical biology. It is a synthetic compound that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(4-methyl-2-oxochromen-7-yl)benzamide as a PARP inhibitor involves the inhibition of the PARP enzyme, which is involved in DNA repair and cell survival. PARP inhibitors have been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment by preventing the repair of damaged DNA in cancer cells. The mechanism of action of 2-fluoro-N-(4-methyl-2-oxochromen-7-yl)benzamide as a CK2 inhibitor involves the inhibition of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-fluoro-N-(4-methyl-2-oxochromen-7-yl)benzamide as a PARP inhibitor and CK2 inhibitor have been studied extensively. PARP inhibitors have been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment by preventing the repair of damaged DNA in cancer cells. CK2 inhibitors have been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Advantages and Limitations for Lab Experiments
The advantages of using 2-fluoro-N-(4-methyl-2-oxochromen-7-yl)benzamide in lab experiments include its synthetic accessibility, its potential applications in various fields of scientific research, and its ability to inhibit the PARP enzyme and CK2 protein kinase. The limitations of using 2-fluoro-N-(4-methyl-2-oxochromen-7-yl)benzamide in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Future Directions
There are several future directions for the study of 2-fluoro-N-(4-methyl-2-oxochromen-7-yl)benzamide. These include the development of more efficient and selective synthesis methods, the determination of its optimal dosage and administration for clinical use, the study of its potential applications in other fields of scientific research, and the development of more potent PARP inhibitors and CK2 inhibitors based on its structure. Additionally, further studies are needed to determine its potential toxicity and side effects in vivo.
Synthesis Methods
2-fluoro-N-(4-methyl-2-oxochromen-7-yl)benzamide can be synthesized using different methods, including the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling. The Buchwald-Hartwig amination method involves the reaction of 2-fluoroaniline with 4-methyl-7-bromo-2-oxo-2H-chromene-3-carboxylic acid, followed by the addition of benzoyl chloride. The Suzuki-Miyaura coupling method involves the reaction of 2-fluorophenylboronic acid with 4-methyl-7-bromo-2-oxo-2H-chromene-3-carboxylic acid, followed by the addition of benzoyl chloride. The Sonogashira coupling method involves the reaction of 2-fluoroiodobenzene with 4-methyl-7-iodo-2-oxo-2H-chromene-3-carboxylic acid, followed by the addition of benzoyl chloride.
Scientific Research Applications
2-fluoro-N-(4-methyl-2-oxochromen-7-yl)benzamide has potential applications in various fields of scientific research, including drug discovery, medicinal chemistry, and chemical biology. It has been studied as a potential inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. PARP inhibitors have been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. 2-fluoro-N-(4-methyl-2-oxochromen-7-yl)benzamide has also been studied as a potential inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
properties
IUPAC Name |
2-fluoro-N-(4-methyl-2-oxochromen-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO3/c1-10-8-16(20)22-15-9-11(6-7-12(10)15)19-17(21)13-4-2-3-5-14(13)18/h2-9H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLBEWSJVKAAJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(4-methyl-2-oxochromen-7-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide](/img/structure/B7479968.png)


![3-[3-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanylpropyl]-1H-benzimidazol-2-one](/img/structure/B7479974.png)
![N,N-diethyl-4-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide](/img/structure/B7479978.png)
![N-methyl-4-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide](/img/structure/B7479983.png)

![2-[(2-cyanophenyl)sulfonyl-methylamino]-N-(2-ethylphenyl)acetamide](/img/structure/B7480006.png)



